molecular formula C10H12BrClO B2742975 1-Bromo-4-(tert-butoxy)-2-chlorobenzene CAS No. 1369896-16-1

1-Bromo-4-(tert-butoxy)-2-chlorobenzene

Cat. No.: B2742975
CAS No.: 1369896-16-1
M. Wt: 263.56
InChI Key: IHMAVGMWCMGCQN-UHFFFAOYSA-N
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Description

1-Bromo-4-(tert-butoxy)-2-chlorobenzene (CAS: 60876-70-2) is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), a tert-butoxy group (position 4), and chlorine (position 2). The tert-butoxy group (–O–C(CH₃)₃) imparts steric bulk and moderate lipophilicity, while the bromine and chlorine atoms enhance electronic effects and reactivity. This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and liquid crystals .

Properties

IUPAC Name

1-bromo-2-chloro-4-[(2-methylpropan-2-yl)oxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMAVGMWCMGCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(tert-butoxy)-2-chlorobenzene typically involves the following steps:

    Bromination and Chlorination: The starting material, benzene, undergoes bromination and chlorination to introduce the bromine and chlorine substituents. This can be achieved using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

    Etherification: The tert-butyl ether group is introduced through an etherification reaction. This involves reacting the halogenated benzene with tert-butyl alcohol (2-methylpropan-2-ol) in the presence of an acid catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(tert-butoxy)-2-chlorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-4-(tert-butoxy)-2-chlorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(tert-butoxy)-2-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms, along with the tert-butyl ether group, contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The tert-butoxy group differentiates this compound from analogs with alternative substituents. Key comparisons include:

Compound Name Substituents (Positions) clogP Boiling Point (°C) Water Solubility (mg/L) Key Application
1-Bromo-4-(tert-butoxy)-2-chlorobenzene Br (1), Cl (2), –O–C(CH₃)₃ (4) ~3.8* 319.82 (estimated) 210.6 (estimated) Synthetic intermediate
1-Bromo-4-(tert-butyl)-2-chlorobenzene Br (1), Cl (2), –C(CH₃)₃ (4) ~4.2 N/A N/A Antimicrobial research
1-Benzyloxy-2-bromo-4-t-butylbenzene Br (2), –O–CH₂C₆H₅ (1), –C(CH₃)₃ (4) ~4.5 N/A N/A Pharmaceutical intermediates
1-Bromo-4-(phenylsulfonyl)benzene Br (1), –SO₂C₆H₅ (4) ~2.9 N/A N/A Antimicrobial scaffolds

*Estimated based on tert-butoxy analogs .

Key Findings :

  • Lipophilicity : The tert-butyl group (–C(CH₃)₃) increases clogP more significantly than tert-butoxy (–O–C(CH₃)₃) due to the absence of polar oxygen .
  • Solubility: The tert-butoxy group enhances water solubility compared to non-oxygenated substituents (e.g., tert-butyl) .
Coupling Reactions
  • Sonogashira Coupling: Bromine at position 1 facilitates cross-coupling with alkynes, as seen in analogs like 1-bromo-4-(2-ethynyl-3-thienyl)benzene . The tert-butoxy group is stable under these conditions, unlike benzyloxy groups requiring deprotection .
  • Grignard Reactions : Bromine substitution enables Grignard reagent formation, though steric hindrance from tert-butoxy may slow reactivity compared to smaller substituents (e.g., methoxy) .
Antimicrobial Activity

For example:

  • 1-Bromo-4-(phenylsulfonyl)benzene analogs showed MIC values ranging from 2.5–1024 µg/mL, with higher clogP (>3.5) linked to improved activity .

Biological Activity

1-Bromo-4-(tert-butoxy)-2-chlorobenzene is an organic compound featuring a unique combination of halogen substituents and a tert-butoxy group. Its molecular formula is C10H12BrClO, and it has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C6H4(Br)(Cl)(OC(CH3)3)\text{C}_6\text{H}_4(\text{Br})(\text{Cl})(\text{OC}(\text{CH}_3)_3)

This structure includes:

  • A bromine atom (Br)
  • A chlorine atom (Cl)
  • A tert-butoxy group (OC(CH₃)₃)

The presence of halogens significantly influences the compound's reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its halogen substituents, which can participate in various biochemical interactions. These interactions include:

  • Nucleophilic Substitution : The halogen atoms can act as leaving groups, facilitating nucleophilic attacks that may alter biological pathways.
  • Hydrogen Bonding : The tert-butoxy group can engage in hydrogen bonding, potentially influencing enzyme-substrate interactions or receptor binding.
  • Electrophilic Reactions : The aromatic system allows for electrophilic substitution reactions, which can modify biomolecules such as proteins or nucleic acids.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

  • Acute Toxicity : Studies indicate that compounds with similar structures exhibit varying degrees of toxicity. For example, the median lethal dose (LD50) for related compounds has been reported between 2,200 to 3,800 mg/kg in animal models .
  • Inhalation Studies : Inhalation exposure studies suggest significant respiratory effects at high concentrations, with observable symptoms including tremors and weight loss .

Biological Activity Studies

Recent investigations have focused on the compound's effects on cellular processes:

  • Nucleoside Interaction : Research indicates that halogenated compounds can induce deadenylation of adenine-based nucleosides and deguanylation of guanine-based nucleosides, potentially impacting RNA stability and function .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Antiparasitic Activity : Similar halogenated compounds have shown efficacy against parasitic infections. For instance, compounds targeting Cryptosporidium have demonstrated promising results in preclinical models .
  • Anticancer Properties : Investigations into structurally related compounds suggest potential anticancer activity through modulation of signaling pathways involved in cell proliferation and apoptosis .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Acute ToxicityLD50 values ranging from 2,200 to 3,800 mg/kg
Nucleoside InteractionInduces deadenylation and deguanylation
Enzyme InhibitionPotential inhibition of metabolic enzymes
Antiparasitic EfficacyEfficacy against Cryptosporidium
Anticancer PropertiesModulation of cancer cell signaling

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